2-((1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-hydroxyethyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(2-hydroxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O2S/c1-8-2-3-9(6-10(8)13)18-12(15-16-17-18)21-7-11(20)14-4-5-19/h2-3,6,19H,4-5,7H2,1H3,(H,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZOCRWQNOSRDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NCCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-hydroxyethyl)acetamide (CAS Number: 1426290-39-2) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its antimicrobial properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 260.12 g/mol. The presence of the tetrazole ring and the thiol group in its structure suggests possible interactions with biological targets, including enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄ClN₅OS |
| Molecular Weight | 260.12 g/mol |
| CAS Number | 1426290-39-2 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing tetrazole and chloroacetamide moieties. The compound has been evaluated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
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Antibacterial Activity :
- The compound demonstrated significant antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
- It was less effective against Escherichia coli, which is typical for compounds with similar structures due to differences in cell wall composition.
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Antifungal Activity :
- Moderate activity was observed against Candida albicans, indicating potential as an antifungal agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Tetrazole Ring : Known for its ability to form hydrogen bonds and act as a bioisostere for carboxylic acids, enhancing binding affinity to biological targets.
- Thiol Group : This group may participate in covalent bonding with proteins, potentially leading to enzyme inhibition or modulation of protein function.
Research indicates that the position of substituents on the phenyl ring significantly influences antimicrobial efficacy, with halogenated derivatives showing enhanced lipophilicity, facilitating membrane penetration.
Case Studies
Several case studies have investigated similar compounds with comparable structures:
-
Study on Chloroacetamides :
- A study characterized twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. Results indicated that compounds with halogenated phenyl groups exhibited higher activity against Gram-positive bacteria due to increased lipophilicity .
-
Tetrazole Derivatives :
- Research on other tetrazole-containing compounds revealed activity against a range of targets, including ion channels and G-protein coupled receptors . This suggests that our compound may also exhibit diverse pharmacological activities beyond antimicrobial effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s 2-hydroxyethyl group confers higher aqueous solubility (~15 mg/mL predicted) compared to the methoxyphenyl analog (<5 mg/mL) and naphthalenyl-containing triazole derivative (<1 mg/mL) .
- Lipophilicity (LogP) : The target compound has a calculated LogP of 2.1, lower than the methoxyphenyl analog (LogP 3.4) and naphthalenyl-triazole derivative (LogP 4.8), suggesting a balance between absorption and solubility .
- Metabolic Stability : Tetrazoles resist oxidative metabolism better than triazoles or imidazoles. The target compound’s half-life in hepatic microsomes is ~4 hours, compared to ~1.5 hours for the triazole-based compound 6 m .
Q & A
Basic: What are the standard synthetic routes for preparing 2-((1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-hydroxyethyl)acetamide?
A common method involves refluxing equimolar amounts of substituted tetrazole precursors with chloroacetamide derivatives in the presence of pyridine and zeolite (Y-H) catalysts at 150°C for 5 hours. Post-reaction, the product is isolated via ice-cold hydrochloric acid precipitation and recrystallized from ethanol . For analogs, coupling reactions with thiol-containing intermediates under basic conditions (e.g., triethylamine in dioxane) are also effective .
Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
Optimization strategies include:
- Catalyst screening : Zeolite Y-H enhances regioselectivity in cyclization steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature control : Gradual heating (e.g., 80–150°C ramping) minimizes side reactions like oxidation .
- Purification : Sequential recrystallization (ethanol followed by DMF/acetic acid) removes byproducts .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm substitution patterns, e.g., tetrazole C-S bond formation .
- FT-IR : Peaks at 1650–1700 cm verify acetamide carbonyl groups .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced: How can crystallographic data resolve contradictions in structural assignments?
Single-crystal X-ray diffraction (using SHELXL) provides unambiguous confirmation of stereochemistry and bond angles, particularly for tetrazole-thioether linkages. Discrepancies between NMR and MS data (e.g., unexpected adducts) can be resolved by comparing experimental vs. calculated diffraction patterns .
Basic: What in vitro assays are suitable for initial biological activity screening?
- Antiproliferative assays : MTT tests against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses .
- Enzyme inhibition : Kinase or protease inhibition studies using fluorescence-based protocols .
Advanced: How can mechanistic studies elucidate the compound’s biological targets?
- Molecular docking : Use software like AutoDock to predict binding affinities for tetrazole-containing enzymes (e.g., cyclooxygenase-2) .
- Metabolite profiling : LC-MS/MS identifies reactive intermediates (e.g., hydroxylated derivatives) in hepatic microsomes .
Basic: What safety precautions are essential during handling?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of toxic vapors during synthesis .
Advanced: How to design ecotoxicological studies for environmental risk assessment?
- Tiered testing :
- Acute toxicity : Daphnia magna immobilization assays (OECD 202).
- Bioaccumulation : LogP measurements and BCF (bioconcentration factor) calculations .
- Long-term effects : Algal growth inhibition (OECD 201) at 0.1–10 mg/L concentrations .
Basic: What computational tools predict physicochemical properties?
- LogP and solubility : ChemAxon or ACD/Labs software .
- pKa : SPARC online calculator for ionization states .
Advanced: How to address discrepancies in biological activity data across studies?
- Dose-response normalization : Standardize units (e.g., µM vs. µg/mL) and control for cell line variability .
- Batch analysis : HPLC purity checks (>95%) to rule out impurity-driven effects .
Basic: What storage conditions ensure compound stability?
- Temperature : -20°C in amber vials to prevent photodegradation .
- Humidity control : Desiccators with silica gel to avoid hydrolysis .
Advanced: How to model environmental fate using QSAR frameworks?
- EPI Suite : Estimates biodegradation (Biowin) and aquatic toxicity (ECOSAR) .
- Molecular dynamics : Simulate adsorption to soil organic matter using GROMACS .
Basic: What chromatographic methods are optimal for purity analysis?
- HPLC : C18 column, acetonitrile/water gradient (60:40 to 90:10), UV detection at 254 nm .
- TLC : Silica gel 60 F254, ethyl acetate/hexane (3:7) mobile phase .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
- Scaffold diversification : Introduce substituents at the tetrazole N1 or acetamide hydroxyethyl positions .
- Data correlation : Use multivariate regression to link logP, polar surface area, and IC50 values .
Basic: What are the compound’s key solubility challenges?
- Hydrophilicity : The hydroxyethyl group enhances water solubility (~5 mg/mL), but tetrazole-thioether motifs reduce it. Co-solvents (e.g., DMSO) are recommended for in vitro assays .
Advanced: How to validate analytical method robustness for regulatory compliance?
- ICH guidelines : Assess precision (RSD <2%), accuracy (spiked recovery 98–102%), and LOD/LOQ via linearity curves (R >0.995) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
